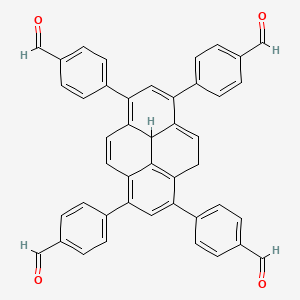
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with four benzaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-methylbenzaldehyde derivatives using oxidizing agents such as manganese dioxide to form the corresponding benzaldehyde intermediates. These intermediates are then reacted with pyrene derivatives under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a fluorescent marker due to its pyrene core, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its performance in industrial applications .
類似化合物との比較
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with amine groups instead of aldehyde groups.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Another pyrene derivative with amine groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar structure with formyl groups.
特性
分子式 |
C44H28O4 |
|---|---|
分子量 |
620.7 g/mol |
IUPAC名 |
4-[3,6,8-tris(4-formylphenyl)-10,10c-dihydropyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C44H28O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-19,21-26,43H,20H2 |
InChIキー |
NGUAHNMLCKTMDG-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















